molecular formula C11H15N3O3 B597734 N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide CAS No. 1255574-51-6

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Cat. No. B597734
M. Wt: 237.259
InChI Key: CNEIYPZSICGVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide” is a chemical compound with the CAS Number: 1255574-51-6. It has a molecular weight of 237.26 and its molecular formula is C11H15N3O3 . The compound is also known by its IUPAC name, N-(tert-butyl)-2-(5-nitro-2-pyridinyl)acetamide .


Molecular Structure Analysis

The InChI code for “N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide” is 1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide” has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Behavioral and Pharmacological Research

The compound's relation to behavioral pharmacology, particularly as a selective 5-hydroxytryptamine (HT)1B antagonist, has been explored. Notably, studies have indicated its potential in profiling the anxiolytic and antidepressant capabilities. The compound showed in vivo antagonism effects in guinea pigs and demonstrated anxiolytic activity in various paradigms and species. Additionally, it exhibited antidepressant efficacy in multiple animal models, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).

Neuroprotective Potential

3-N-Butylphthalide (NBP) and its derivatives, which are structurally related to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, have shown significant neuroprotective effects. Initially isolated from the seeds of Apium graveolens Linn., NBP has been proven to be effective in promoting better outcomes post-stroke and exerting actions on multiple mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. The review highlights the potential of NBP-derived compounds in treating various neurological conditions beyond stroke management, indicating a multi-targeted approach and the possibility of new therapeutic avenues (Abdoulaye & Guo, 2016).

Pharmacological Properties of Nitazoxanide

Nitazoxanide (NTZ) is a compound with a wide range of applications, including antibacterial, antiprotozoal, anthelmintic, and antiviral effects. The broad spectrum of its activity and its chemical composition suggest a multifaceted mechanism of action, potentially involving interference with enzyme systems like pyruvate-ferredoxin oxidoreductase. Although not directly related to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, the study of such compounds can provide insight into the diverse pharmacological landscapes these molecules can offer (Bharti et al., 2021).

Environmental and Toxicological Studies

Environmental and toxicological studies of related compounds, such as acetaminophen and its advanced oxidation processes, provide insights into the potential environmental impact and biotoxicity of chemical substances. Understanding the degradation pathways, by-products, and associated biotoxicity of compounds can inform safer pharmaceutical development and environmental management practices (Qutob et al., 2022).

properties

IUPAC Name

N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEIYPZSICGVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682465
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

CAS RN

1255574-51-6
Record name 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.